molecular formula C10H11N7O3 B056458 Inosine, 3'-azido-2',3'-dideoxy- CAS No. 116597-13-8

Inosine, 3'-azido-2',3'-dideoxy-

Cat. No. B056458
M. Wt: 277.24 g/mol
InChI Key: SEUFIMAGNSSKRT-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inosine, 3'-azido-2',3'-dideoxy- is a nucleoside analog that has gained attention in scientific research due to its potential therapeutic applications. It is synthesized using a multi-step process that involves the reaction of inosine with different reagents. The compound has shown promising results in various studies, including its use in cancer treatment, antiviral therapy, and as a potential tool for gene editing.

Mechanism Of Action

The mechanism of action of inosine, 3'-azido-2',3'-dideoxy- involves its incorporation into DNA and RNA, where it can disrupt normal cellular processes. It has been shown to induce cell death in cancer cells by inhibiting DNA replication and repair. It also inhibits viral replication by interfering with the reverse transcriptase enzyme, which is essential for viral replication. In gene editing, it induces site-specific DNA cleavage by binding to specific DNA sequences.

Biochemical And Physiological Effects

Inosine, 3'-azido-2',3'-dideoxy- has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit viral replication, and induce site-specific DNA cleavage. Additionally, it has been shown to have immunomodulatory effects, where it can enhance the immune response to viral infections.

Advantages And Limitations For Lab Experiments

Inosine, 3'-azido-2',3'-dideoxy- has several advantages for lab experiments. It is easy to synthesize using a multi-step process, and it has shown promising results in various scientific research applications. However, it has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on inosine, 3'-azido-2',3'-dideoxy-. One potential direction is to further study its use in cancer treatment, where it has shown promising results in inducing cell death in cancer cells. Another potential direction is to study its use as an antiviral agent, where it has been shown to inhibit the replication of HIV and other viruses. Additionally, further studies are needed to determine its safety and efficacy in gene editing applications.

Synthesis Methods

The synthesis of inosine, 3'-azido-2',3'-dideoxy- involves a multi-step process that includes the reaction of inosine with different reagents. The first step involves the protection of the hydroxyl group at the 2' position of inosine using a protecting group such as TBDMS. The second step involves the reaction of the protected inosine with azide reagent, followed by deprotection of the TBDMS group to obtain the final product.

Scientific Research Applications

Inosine, 3'-azido-2',3'-dideoxy- has shown promising results in various scientific research applications. It has been studied for its potential use in cancer treatment, where it has been shown to induce cell death in cancer cells. It has also been studied as an antiviral agent, where it has been shown to inhibit the replication of HIV and other viruses. Additionally, it has been studied as a potential tool for gene editing, where it has been shown to induce site-specific DNA cleavage.

properties

CAS RN

116597-13-8

Product Name

Inosine, 3'-azido-2',3'-dideoxy-

Molecular Formula

C10H11N7O3

Molecular Weight

277.24 g/mol

IUPAC Name

9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11N7O3/c11-16-15-5-1-7(20-6(5)2-18)17-4-14-8-9(17)12-3-13-10(8)19/h3-7,18H,1-2H2,(H,12,13,19)/t5-,6+,7+/m0/s1

InChI Key

SEUFIMAGNSSKRT-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC3=O)CO)N=[N+]=[N-]

SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N=[N+]=[N-]

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC=NC3=O)CO)N=[N+]=[N-]

synonyms

9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Origin of Product

United States

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